molecular formula C23H20ClN3O5 B12208228 N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12208228
M. Wt: 453.9 g/mol
InChI Key: JZWNQNLHEUXQRY-UHFFFAOYSA-N
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Description

N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions.

    Attachment of the Chromenyl Group: The chromenyl moiety can be attached via condensation reactions with suitable aldehydes or ketones.

    Final Coupling: The final product is obtained by coupling the oxadiazole intermediate with the chromenyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl groups.

    Substitution: Substitution reactions can occur at the chlorophenyl group or the chromenyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

    Anti-inflammatory: Potential anti-inflammatory properties.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Pharmaceuticals: Incorporation into pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide may involve interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chromenyl moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Lacks the methoxy group.

    N-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide: Contains a bromophenyl group instead of chlorophenyl.

Uniqueness

The presence of both the oxadiazole and chromenyl moieties in N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C23H20ClN3O5/c1-13-9-22(29)31-19-11-18(30-2)15(10-17(13)19)5-8-20(28)25-12-21-26-23(27-32-21)14-3-6-16(24)7-4-14/h3-4,6-7,9-11H,5,8,12H2,1-2H3,(H,25,28)

InChI Key

JZWNQNLHEUXQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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